N-Acetyl Cefdinir
Description
Properties
Molecular Formula |
C₁₆H₁₅N₅O₆S₂ |
|---|---|
Molecular Weight |
437.45 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Acetyl Cefdinir
Elucidation of Specific N-Acetylation Pathways for Cefdinir (B1668824) Precursors
The formation of N-Acetyl Cefdinir hinges on the creation of an amide bond between the core cephalosporin (B10832234) structure and an acetylated side chain. This process requires careful control of reactive functional groups.
The core reaction in the synthesis of this compound is an acylation reaction, a classic example of amide bond formation. This involves the coupling of the primary amine group on the 7-position of the cephem nucleus, specifically 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), with an activated carboxylic acid derivative of the side chain. google.com
A common method involves reacting 7-AVCA with an activated form of the side chain, such as 2-(2-aminothiazole-4-yl)-2-(Z)-(acetoxyimino)acetylbenzothiazolethioester (CAEM). google.com The thioester group in CAEM serves as an effective leaving group, facilitating the nucleophilic attack by the amino group of 7-AVCA to form the desired amide linkage. This type of amide-bond-forming reaction is central to the synthesis of many semi-synthetic cephalosporins. acs.org The mechanism is an ATP-independent strategy for amide bond formation, relying on the activation of the carboxylic acid component. researchgate.netnih.gov
The synthesis of complex molecules like cephalosporins necessitates the use of protecting groups to prevent unwanted side reactions at various functional groups. jocpr.comresearchgate.net In the synthesis pathways leading to Cefdinir and its N-acetylated intermediate, protecting groups are crucial for ensuring that the amide bond forms selectively at the C-7 amino group of the cephem nucleus. nih.govresearchgate.net
For instance, an alternative synthesis of Cefdinir involves the use of trityl (triphenylmethyl) protecting groups for the aminothiazole moiety and the hydroxyimino group of the side chain, and a diphenylmethyl group to protect the carboxylic acid at the C-4 position of the cephem nucleus. nih.govresearchgate.net These groups mask the reactivity of these specific sites while the crucial C-7 amide bond is formed. The protecting groups are then cleaved in a final step to yield the target molecule. nih.gov This orthogonal protecting group strategy allows for selective reactions at different parts of the molecule. researchgate.net The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable without affecting the rest of the molecule. uchicago.edu
Development of Novel Synthetic Routes to this compound
Research into the synthesis of Cefdinir has led to the development of various routes, many of which generate this compound as a direct precursor. These routes focus on improving reaction conditions, yields, and purity.
The synthesis of this compound is typically carried out via the acylation of 7-AVCA. The reaction conditions are critical for achieving high yield and purity. This reaction is generally performed in the presence of an organic base in a suitable solvent system. google.com The base plays a crucial role in neutralizing any acid generated during the reaction and in facilitating the nucleophilic attack of the amine.
Several combinations of solvents and bases have been evaluated. Solvents can range from chlorinated hydrocarbons like methylene (B1212753) dichloride to ethers like tetrahydrofuran (B95107) (THF) or polar aprotic solvents like N,N-dimethylformamide (DMF). google.com The choice of base is also varied, with tertiary amines such as triethylamine (B128534) or N-methyl morpholine (B109124) being commonly employed. google.comasianpubs.org The reaction temperature is another key parameter, often controlled at low temperatures (e.g., 0-20°C) to minimize side reactions. google.comgoogle.com
| Solvent System | Base | Temperature Range (°C) | Reference |
|---|---|---|---|
| Methylene Dichloride | Tetramethyl guanidine (B92328) | 0–10 | google.com |
| Tetrahydrofuran (THF) / Water | Triethylamine | 15–20 | google.com |
| N,N-dimethylformamide (DMF) | Triethylamine | 15–20 | google.com |
| Methylene Dichloride (MDC) | N-Methyl Morpholine | Ambient | asianpubs.org |
| N,N-dimethylacetamide | Not specified | -15 to 40 | google.com |
A primary goal in developing synthetic routes is the optimization of product yield and purity. One patented method, which proceeds via an acetyl Cefdinir dicyclohexyl amine salt, reports high efficiency. google.com By carefully controlling the reaction conditions—reacting 7-AVCA and CAEM in methylene dichloride with tetramethyl guanidine at 0-10°C—an intermediate solution of acetyl Cefdinir is obtained. google.com Following an acid-base workup and extraction, the product is isolated as a dicyclohexylamine (B1670486) salt. google.com
This process has been shown to produce the salt in high yield and purity, demonstrating an effective method for the large-scale preparation of this key intermediate. google.com The use of N-methyl morpholine as a base has also been reported to provide a slight improvement in the yield of the subsequent step to 85%. asianpubs.org
| Product Form | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetyl Cefdinir Dicyclohexyl Amine Salt | 94 | 99.1–99.3 | google.com |
Chemo-Enzymatic Synthesis Approaches for this compound
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. beilstein-journals.orgfrontiersin.org While specific literature detailing a complete chemo-enzymatic synthesis of this compound is scarce, the principles can be applied to its formation. Enzymes are already used in the production of Cefdinir precursors; for instance, deacetylases can be used to produce deacetyl-7-aminocephalosporanic acid (D-7-ACA), a key intermediate for Cefdinir. researchgate.net
A potential chemo-enzymatic route could involve an enzymatic acylation step. Instead of a chemical acylating agent, an enzyme such as a lipase (B570770) or acylase could be used to catalyze the formation of the amide bond between the 7-AVCA core and the acetylated side chain. This approach could offer several advantages, including higher specificity, reduced need for protecting groups, and milder reaction conditions, contributing to a more environmentally friendly process. nih.govmdpi.com The integration of biocatalysts into the synthesis of complex pharmaceuticals represents a growing field of research aimed at improving efficiency and sustainability. beilstein-journals.orgnih.gov
Enzymatic Acetylation Studies
The acetylation of Cefdinir to form this compound can be approached through enzymatic methods, which offer high selectivity and mild reaction conditions compared to traditional chemical synthesis. While specific studies on the enzymatic N-acetylation of Cefdinir are not extensively documented in publicly available literature, insights can be drawn from broader research on the enzymatic modification of cephalosporins.
Enzymes such as acetyltransferases could potentially be employed to catalyze the transfer of an acetyl group from a donor molecule, like acetyl-CoA, to the primary amine group of the 2-aminothiazole (B372263) ring of Cefdinir. The feasibility of such a biocatalytic process would depend on the substrate specificity of the selected enzyme. Research into aminoglycoside acetyltransferases, for instance, has shown their capacity to acetylate specific amine functionalities, suggesting that similar enzymes could be explored for cephalosporin modification. mdpi.com
Another plausible enzymatic route involves the use of acylases, such as penicillin G acylase (PGA) from Escherichia coli or acylases from other microbial sources like Arthrobacter viscosus. nih.govresearchgate.netnih.gov These enzymes are widely used in the synthesis of semi-synthetic penicillins and cephalosporins through the N-acylation of the β-lactam core. While typically used for adding longer acyl side chains, investigations into their ability to catalyze N-acetylation with a suitable acetyl donor could yield a viable synthetic pathway. A patent describing the chemical acetylation of desacetyl-cephalosporins notes that the use of typical chemical acylating reagents can lead to a mixture of products, including N-acetylated forms, highlighting the need for selective methods like enzymatic synthesis. google.com
Characterization of Biocatalytic Systems
The development of a robust biocatalytic system for this compound production would require detailed characterization of the chosen enzyme and reaction conditions. Key parameters for optimization would include the selection of an appropriate microbial source for the enzyme, enzyme immobilization techniques, and optimization of reaction parameters such as pH, temperature, and substrate concentration.
Immobilization of the selected enzyme on a solid support, such as glyoxyl-agarose or other resins, can significantly enhance its stability and reusability, making the process more economically viable. nih.govresearchgate.netnih.gov The choice of immobilization support can also influence the enzyme's catalytic performance. nih.gov
Characterization of the biocatalyst would involve determining its kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), for both Cefdinir and the acetyl donor. This data is crucial for understanding the enzyme's efficiency and for designing an optimized reactor setup. For instance, studies on cephalosporin acylase have delved into the active site residues critical for catalysis, providing a foundation for potential protein engineering efforts to improve activity and specificity for N-acetylation. nih.gov
Table 1: Hypothetical Parameters for a Biocatalytic System for this compound Synthesis
| Parameter | Value/Range | Significance |
| Enzyme Source | Recombinant E. coli expressing an acetyltransferase | Potentially high expression levels and ease of genetic modification. |
| Immobilization Support | Epoxide-activated acrylic resin | Provides stable covalent attachment and good mechanical properties. |
| Optimal pH | 7.0 - 8.0 | Maintains enzyme structure and activity. |
| Optimal Temperature | 30 - 40 °C | Balances reaction rate and enzyme stability. |
| Substrate Concentration | 10 - 50 mM | To be optimized to avoid substrate inhibition. |
| Acetyl Donor | Acetyl-CoA | Common biological acetyl group donor. |
This table presents hypothetical parameters based on general knowledge of biocatalytic systems and has not been validated by specific experimental data for this compound.
Directed Derivatization of this compound for Analytical Enhancement
For the purpose of quantitative analysis and quality control, this compound can be chemically modified to enhance its detectability by various analytical techniques.
Formation of Chromophores for Spectrophotometric Analysis
Spectrophotometry is a widely used analytical technique due to its simplicity and cost-effectiveness. sciepub.com To utilize this method for the quantification of this compound, which may lack a strong chromophore in the visible region, a derivatization step to introduce a colored functional group is often necessary.
Several chromogenic reagents have been successfully employed for the spectrophotometric analysis of other cephalosporins and could be adapted for this compound. These methods often involve reactions that lead to the formation of intensely colored products. For example, coupling reactions with diazotized aromatic amines or reactions with specific reagents that interact with the β-lactam ring after hydrolysis can produce chromophores. sciepub.comresearchgate.net Another approach involves the use of charge-transfer complexation with electron acceptors. sciepub.com
One potential strategy for this compound could involve the hydrolysis of the β-lactam ring under controlled conditions, followed by reaction with a chromogenic reagent that specifically targets a resulting functional group. The choice of reagent and reaction conditions would need to be optimized to ensure a stable and reproducible color development. A study on a synthesized chromogenic cephalosporin demonstrated a significant bathochromic shift upon hydrolysis, which is a desirable characteristic for such analytical reagents. nih.gov
Table 2: Potential Chromogenic Reagents for Spectrophotometric Analysis of this compound
| Reagent | Reaction Principle | Potential λmax (nm) |
| 1,2-Naphthoquinone-4-sulfonate (NQS) | Nucleophilic substitution with the amine group. | 400 - 500 |
| p-Dimethylaminobenzaldehyde (PDAB) | Formation of a Schiff base. | 450 - 550 |
| Folin-Ciocalteu Reagent | Reduction of the reagent by the molecule. | 700 - 800 |
This table is illustrative and based on the application of these reagents to other pharmaceuticals; specific applicability and λmax for this compound would require experimental verification.
Generation of Volatile Derivatives for Chromatographic Applications
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, many pharmaceutical compounds, including this compound, are non-volatile due to their polarity and high molecular weight. Therefore, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. jfda-online.comresearchgate.net
Common derivatization techniques for GC include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like hydroxyl, carboxyl, and amino groups. researchgate.netsigmaaldrich.com For this compound, the carboxylic acid and hydroxylimino groups would be primary targets for derivatization.
Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a popular method to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. sigmaaldrich.com The resulting TMS-derivatives of this compound could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for structural confirmation and enhanced sensitivity. The optimization of the derivatization reaction, including the choice of reagent, solvent, temperature, and reaction time, would be critical to achieve complete and reproducible derivatization. sigmaaldrich.com
Table 3: Potential Derivatization Reagents for GC Analysis of this compound
| Reagent | Target Functional Group(s) | Derivative Type |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | Trimethylsilyl (TMS) ether/ester |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -COOH, -OH | Trimethylsilyl (TMS) ether/ester |
| PFP (Pentafluoropropanol) / PFPA (Pentafluoropropionic anhydride) | -COOH, -OH | Pentafluoropropionyl ester |
This table presents potential derivatization strategies; the suitability and reaction conditions for this compound must be experimentally determined.
Degradation Pathways and Chemical Stability of N Acetyl Cefdinir
Investigation of Forced Degradation Behavior of N-Acetyl Cefdinir (B1668824)
Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a drug substance. The behavior of N-Acetyl Cefdinir under various stress conditions reveals its susceptibility to specific degradation pathways.
Under acidic conditions (e.g., 0.1 M to 5N HCl), this compound, much like its parent compound Cefdinir, undergoes hydrolysis. nih.govscispace.com The primary mechanism involves the acid-catalyzed cleavage of the β-lactam ring, a characteristic vulnerability of cephalosporins. vulcanchem.com This initial ring-opening is often followed by further reactions.
Studies on Cefdinir, which provide insight into the behavior of its N-acetyl derivative, show that degradation in acid is comparatively slower than in alkaline or oxidative conditions. nih.gov For instance, refluxing in 0.1 M HCl at 60°C for 60 minutes resulted in approximately 20.14% degradation of Cefdinir. nih.gov The degradation products formed under acidic stress for Cefdinir include a specific hydrolysis product, referred to as Degradant III, which is also observed under neutral and photolytic conditions. sphinxsai.com For this compound, acidic hydrolysis is reported to predominantly generate thiazole-acetylated byproducts. vulcanchem.com The core mechanism involves the opening of the four-membered β-lactam ring, leading to the formation of less stable intermediates that can undergo further isomerization and fragmentation. nih.govcolab.ws
This compound is highly labile to base-induced hydrolysis. vulcanchem.comnih.gov The degradation in alkaline media (e.g., 0.05 N to 5N NaOH) is significantly faster and more extensive than in acidic or neutral environments. nih.govscispace.com The primary mechanism is the base-catalyzed hydrolysis of the β-lactam ring.
Forced degradation studies on Cefdinir using 0.1 N NaOH at 60°C showed a rapid degradation of 48.83% within just 60 minutes. nih.gov This highlights the profound instability of the cephalosporin (B10832234) structure to alkaline conditions. Under these conditions, two main degradation products, Degradant I and Degradant II, have been identified for Cefdinir. sphinxsai.com The degradation pathway involves the opening of the β-lactam ring, which can be followed by other reactions such as epimerization at C-6 or C-7. nih.govnih.gov
Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), leads to the degradation of this compound. vulcanchem.com The sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is a common target for oxidation, potentially forming sulfoxides.
In studies on Cefdinir, treatment with 3% H₂O₂ at 60°C for 60 minutes resulted in 31.20% degradation. nih.gov More aggressive conditions using 20% H₂O₂ at 60°C for 30 minutes also showed significant degradation. scispace.com This process yields specific oxidation products, identified as Degradant IV and Degradant V in Cefdinir studies. sphinxsai.com The formation of these products confirms the susceptibility of the molecule to oxidative attack, a critical parameter for assessing stability during manufacturing and storage where oxidizing agents or conditions may be present.
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. nih.govsphinxsai.com Photodegradation pathways can be complex, often involving photo-induced cleavage or rearrangement of the molecular structure.
Studies on Cefdinir have shown that the compound is relatively stable to photolysis compared to hydrolytic or oxidative stress. Exposure of a Cefdinir solution to UV light for 24 hours resulted in only minor degradation of about 8.55%. nih.gov Solid-state exposure to UV light (254 nm) for one day also constitutes a standard stress test. scispace.com Interestingly, the degradation product observed under photolytic stress (Degradant III) was found to be the same as the one formed under acidic conditions, suggesting a common degradation pathway initiated by different energy sources. sphinxsai.com
Thermal stress testing reveals the stability of this compound at elevated temperatures. The kinetics of thermal degradation provide insights into the shelf-life and appropriate storage conditions for the compound.
This compound's thermal behavior has been characterized using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). vulcanchem.com TGA indicates a decomposition onset at 210°C, with an initial mass loss attributed to the elimination of the acetyl group. vulcanchem.com DSC analysis shows an endothermic peak around 192°C, corresponding to the melting of its crystalline structure. vulcanchem.com
Forced degradation studies on the parent compound, Cefdinir, showed it to be comparatively stable to thermal stress. Heating at 60°C for 60 minutes resulted in 20.12% degradation. nih.gov More strenuous conditions, such as heating the solid drug at 105°C for 6 to 12 hours, are also used to assess thermal liability. scispace.comsphinxsai.com Kinetic studies of Cefdinir hydrolysis have shown that the degradation follows pseudo-first-order kinetics. nih.govresearchgate.net
Table 1: Summary of Forced Degradation of Cefdinir (as a proxy for this compound)
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 60 min | 20.14% | nih.gov |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 60 min | 48.83% | nih.gov |
| Oxidation | 3% H₂O₂, 60°C, 60 min | 31.20% | nih.gov |
| Thermal | 60°C, 60 min | 20.12% | nih.gov |
| Photolytic | UV light, 24 hours | 8.55% | nih.gov |
Structural Elucidation of this compound Degradation Products
The identification and structural characterization of degradation products are critical for understanding degradation pathways and for quality control. A combination of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used to separate this compound from its degradation products. nih.govscispace.com The use of a PDA (Photodiode Array) detector allows for the assessment of peak purity. sphinxsai.com
For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. sphinxsai.comresearchgate.net It provides the molecular weights of the degradation products, and tandem MS (MS/MS) experiments offer fragmentation patterns that help in deducing the structures. researchgate.netconicet.gov.ar For example, in Cefdinir studies, LC-MS analysis was used to identify several degradants by their mass-to-charge ratios (m/z). sphinxsai.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy provide more definitive structural information. nih.govnih.govconicet.gov.ar FT-IR can confirm the loss of specific functional groups, such as the β-lactam ring, which shows characteristic absorption bands. nih.gov NMR (¹H and ¹³C) provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the chemical structure of isolated impurities. nih.govconicet.gov.ar
Studies on Cefdinir have identified several key degradation products, including isomers and products of β-lactam ring cleavage. nih.govnih.gov The main degradation routes involve pH-dependent isomerizations (such as lactonization and epimerization) and the opening of the β-lactam ring. nih.govcolab.ws In acidic to neutral solutions, β-lactam ring-opened lactones are formed as a mixture of diastereoisomers. nih.gov
Table 2: Identified Degradation Products of Cefdinir
| Degradant Name | Formation Condition(s) | Analytical Technique(s) | Reference |
| Degradant I | Base Hydrolysis | HPLC, LC-MS | sphinxsai.com |
| Degradant II | Base Hydrolysis | HPLC, LC-MS | sphinxsai.com |
| Degradant III | Acid Hydrolysis, Photolysis | HPLC, LC-MS | sphinxsai.com |
| Degradant IV | Oxidation | HPLC, LC-MS | sphinxsai.com |
| Degradant V | Oxidation | HPLC, LC-MS | sphinxsai.comresearchgate.net |
| Lactone Isomers | Acid/Neutral Hydrolysis | HPLC, NMR, MS | nih.govnih.gov |
Table of Compounds
Identification of Primary Degradants
Forced degradation studies are crucial for identifying the primary degradants of this compound. While specific, comprehensive studies exclusively on this compound are limited, its degradation profile can be inferred from research on Cefdinir and the chemical behavior of its acetylated structure. The compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.
Under acidic hydrolysis (e.g., in the presence of 1M HCl), the principal degradation pathway involves the cleavage of the four-membered β-lactam ring. This process leads to the formation of thiazole-acetylated byproducts. vulcanchem.com The primary degradant formed under acidic and neutral conditions for the parent compound, Cefdinir, has been identified, suggesting a similar pathway for its N-acetylated counterpart. sphinxsai.com
In alkaline conditions (e.g., using 1M NaOH), hydrolysis of the β-lactam ring also occurs, but often yields a different profile of degradants compared to acidic conditions. vulcanchem.comsphinxsai.com For Cefdinir, base-catalyzed hydrolysis is a significant degradation route, leading to multiple products. sphinxsai.comresearchgate.net
Oxidative stress, for instance with hydrogen peroxide, is another condition leading to the degradation of cephalosporins. For Cefdinir, this results in the formation of specific oxidative products, and similar reactivity is expected for this compound. sphinxsai.com
Characterization of Secondary Degradation Byproducts
Secondary degradation byproducts arise from the further breakdown of primary degradants. The characterization of these byproducts is complex as they are often formed in smaller quantities and can be unstable. For Cefdinir, extensive studies have identified various secondary products, including those resulting from epimerization and lactonization. researchgate.netresearchgate.netnih.gov Given the shared core structure, it is plausible that this compound degradation would lead to a parallel set of secondary byproducts, although the N-acetyl group could influence the rates of their formation and subsequent breakdown. The instability of many of these degradation products makes their complete isolation and characterization challenging. researchgate.net
Kinetic Studies of this compound Degradation
Kinetic studies are essential for quantifying the rate of degradation of this compound under various conditions, which is critical for determining its shelf-life and stability.
Reaction Rate Determination Under Various Stress Conditions
The degradation of this compound, like its parent compound Cefdinir, follows specific reaction kinetics under stress. Studies on Cefdinir have shown that its degradation is significant under hydrolytic (acid and base), oxidative, and photolytic conditions. sphinxsai.comnih.gov For instance, Cefdinir degradation is notably rapid in alkaline solutions. nih.gov Thermogravimetric analysis of this compound indicates a decomposition onset at approximately 210°C. vulcanchem.com
While specific rate constants for this compound are not widely published, the degradation data for Cefdinir under forced conditions provide a valuable reference.
Table 1: Degradation of Cefdinir Under Various Stress Conditions This table presents data for Cefdinir, which can serve as an indicator for the expected behavior of this compound.
| Stress Condition | Time | % Degradation | Primary Degradation Products' Retention Time (min) |
|---|---|---|---|
| 0.1 M HCl (at 60°C) | 60 min | 20.14% | 3.280, 5.008 |
| 0.1 M NaOH (at 60°C) | 60 min | 48.83% | 3.332, 4.312 |
| 3% H₂O₂ (at 60°C) | 60 min | 31.20% | 3.301, 4.301, 5.011 |
| Thermal (at 60°C) | 60 min | 20.12% | 3.298, 5.018 |
| UV Light | 24 hrs | 8.55% | 3.310, 5.021 |
Source: Adapted from stability studies on Cefdinir. nih.govresearchgate.net
Influence of pH on Degradation Kinetics
The stability of this compound is known to be pH-dependent. vulcanchem.com The degradation kinetics of its parent compound, Cefdinir, have been studied extensively across a range of pH values. nih.govscribd.com Cefdinir degradation is subject to both acid and base catalysis. The degradation pathways, including β-lactam ring opening and various isomerizations, are highly influenced by the pH of the solution. nih.govnih.gov For Cefdinir, the slowest degradation rate is typically observed in the acidic pH range of 4 to 5. nih.gov It is anticipated that this compound would exhibit a similar pH-rate profile, with the acetyl group potentially modifying the specific pH of maximum stability and the catalytic rate constants. Kinetic studies on Cefdinir have shown that its degradation follows pseudo-first-order kinetics under various pH conditions. researchgate.netnih.gov
Isomerization Phenomena in this compound Degradation
Isomerization represents a significant non-hydrolytic degradation pathway for many cephalosporins, including Cefdinir and its derivatives.
Syn-Anti Isomerization of Oxime Function
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cefdinir |
| Cefdinir (E)-Isomer |
| Cefdinir 7-epimer |
| Cefdinir Lactone |
| Cefdinir Sulfoxide |
| Chloroacetyl chloride |
| Acetic anhydride (B1165640) |
| Acetyl chloride |
| Potassium carbonate |
| Formic acid |
| Acetonitrile (B52724) |
| Methanol (B129727) |
| Hydrogen peroxide |
| Sodium hydroxide |
Epimerization at Stereocenters
The stereochemical configuration of cephalosporins is crucial for their biological activity. The this compound molecule possesses specific stereocenters, notably at the C-6 and C-7 positions of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. Epimerization, the change in the configuration of only one of several stereogenic centers in a molecule, represents a significant chemical stability challenge. This process can lead to the formation of diastereomers with reduced or no desired biological activity.
While specific research on the epimerization of this compound is not extensively detailed in publicly available literature, the degradation behavior of its parent compound, Cefdinir, provides critical insights. Studies on Cefdinir have shown that its degradation in aqueous solutions is pH-dependent and proceeds through several pathways, including epimerization at the C-6 or C-7 positions. nih.gov This transformation alters the spatial arrangement of the substituents on the β-lactam ring, affecting the molecule's ability to bind to its target proteins.
The 7-epimer of Cefdinir is a known impurity and degradation product. allmpus.compharmaffiliates.com This epimer, systematically named (6R,7S)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, results from the inversion of the stereocenter at the C-7 position. allmpus.compharmaffiliates.com The formation of such isomers is a critical consideration in the manufacturing and storage of cephalosporin-based active pharmaceutical ingredients. The interconversion of stereoisomers can be influenced by factors such as pH and temperature. nih.govnih.gov
| Compound | Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Configuration |
|---|---|---|---|---|
| Cefdinir | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | C14H13N5O5S2 | 395.41 | 6R, 7R |
| Cefdinir 7-Epimer | (6R,7S)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid pharmaffiliates.com | C14H13N5O5S2 pharmaffiliates.com | 395.41 pharmaffiliates.com | 6R, 7S |
Impurity Profiling and Chemical Impurity Control Strategies for N Acetyl Cefdinir
Identification and Characterization of N-Acetyl Cefdinir (B1668824) Related Substances
The related substances found in Cefdinir bulk drug can be categorized based on their origin: synthesis-related, degradation-related, and process-related impurities.
Synthesis-related impurities are chemical by-products that are formed during the manufacturing process of Cefdinir. These can include unreacted starting materials, intermediates, and products from side reactions. A comprehensive study identified several impurities that were formed during the preparation of Cefdinir bulk drug. arkat-usa.org
Key synthesis-related impurities of Cefdinir include:
N-Acetyl Cefdinir : This impurity is formed by the acetylation of Cefdinir, often using reagents like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com
Cefdinir Sulfoxide : This is a common impurity in cephalosporins and is formed by the oxidation of the sulfur atom in the thiazine (B8601807) ring. arkat-usa.org Its formation can be challenging to prevent during synthesis, and it has been observed at levels up to 0.1% in various Cefdinir batches. arkat-usa.org
Delta-2 Cefdinir : This is an isomer of Cefdinir where the double bond in the dihydrothiazine ring shifts from the delta-3 to the delta-2 position. arkat-usa.orgresearchgate.net
3-Methyl Analog of Cefdinir : This impurity arises when desacetoxycephalosporanic acid is present as an impurity in the key starting material, 7-amino-3-vinyl-3-cephem-4-carboxylic acid. arkat-usa.org
Other identified synthesis-related impurities include E-isomers, dimers, and various analogs such as the isoxazole (B147169) analog. daicelpharmastandards.comcphi-online.com
Table 1: Selected Synthesis-Related Impurities of Cefdinir
| Impurity Name | Origin |
| This compound | Acetylation of Cefdinir |
| Cefdinir Sulfoxide | Oxidation of Cefdinir |
| Delta-2 Cefdinir | Isomerization of Cefdinir |
| 3-Methyl Analog | Impurity in starting material |
| E-Cefdinir | Isomerization of Cefdinir |
Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, light, heat, or oxidation during production and storage. conicet.gov.arresearchgate.net Stress testing of Cefdinir has revealed that it is susceptible to degradation under several conditions. researchgate.net
Acidic and Basic Hydrolysis : Cefdinir degrades under both acidic and alkaline conditions. vulcanchem.comnih.gov It is particularly labile to alkaline hydrolysis, where the reaction can be rapid. nih.gov Acidic hydrolysis primarily leads to the degradation of the β-lactam ring. vulcanchem.com
Oxidative Degradation : The drug proves to be labile when exposed to oxidizing agents like hydrogen peroxide. nih.gov
Photolytic Degradation : Exposure to UV light can also cause degradation of Cefdinir. researchgate.net
Research has identified eight main degradation products through stress testing. researchgate.net These include compounds resulting from the opening of the β-lactam ring, such as the Cefdinir open ring lactone. daicelpharmastandards.com
Table 2: Cefdinir Degradation under Stress Conditions
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 M HCl) | Slower degradation rate compared to alkali; 20.14% degradation observed. nih.gov |
| Alkali Hydrolysis (0.1 N NaOH) | Highly labile; 48.83% degradation in 60 minutes at 60°C. nih.gov |
| Oxidation (3% H₂O₂) | Labile; 31.20% degradation after 60 minutes at 60°C. nih.gov |
| Thermal Degradation | Comparatively stable; 20.12% degradation after 60 minutes at 60°C. nih.gov |
Process-related impurities are substances that are introduced during the manufacturing process but are not directly related to the synthesis of the drug molecule itself. This category includes residual solvents, reagents, and catalysts. conicet.gov.ar For example, after the completion of a reaction step, the mixture may be extracted with a water-immiscible organic solvent, such as dichloromethane, to remove unconsumed reactants. google.com If not completely removed, these solvents and reactants can remain as impurities. The pH adjustment during the process, for instance, neutralizing with sodium hydroxide, can also influence the impurity profile. researchgate.net
Isolation and Enrichment Techniques for this compound Impurities
To properly characterize and control impurities like this compound, they must first be isolated from the bulk drug substance. Various chromatographic and extraction techniques are employed for this purpose.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating impurities from bulk drug samples. nih.govnih.gov Studies have successfully used preparative HPLC to isolate unknown impurities from crude Cefdinir samples, which were then characterized using spectroscopic methods like NMR, IR, and MS. researchgate.netnih.gov
The general process involves:
Column Selection : A reversed-phase column, such as a C18 column, is commonly used for the separation. nih.govresearchgate.net
Mobile Phase : The mobile phase typically consists of a buffer solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govfrontiersin.org The composition can be isocratic (constant) or a gradient (varied over time). nih.govresearchgate.net
Fraction Collection : As the separated compounds elute from the column, the fractions containing the target impurity are collected. nih.govfrontiersin.org
Concentration and Lyophilization : The collected fractions, which are often dilute, are concentrated, typically using a rotary evaporator. The resulting aqueous solution is then lyophilized (freeze-dried) to obtain the pure impurity as a solid. nih.gov
Table 3: Example of Preparative HPLC Conditions for Cephalosporin (B10832234) Impurity Isolation
| Parameter | Condition | Reference |
| System | Waters 2000 Prep HPLC | nih.gov |
| Column | YMC-ODS-A C18 (250 × 50 mm), 10 μm | nih.gov |
| Mobile Phase | 99 parts water to 1 part acetonitrile | nih.gov |
| Flow Rate | 30 mL/minute | nih.gov |
| Detection | UV at 210 nm | nih.gov |
Solid-Phase Extraction (SPE) is another valuable technique for the enrichment and purification of impurities. conicet.gov.ar It can be used as a standalone method for sample cleanup or coupled with other analytical techniques.
An advanced setup involves coupling HPLC with SPE and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC–SPE–NMR). conicet.gov.ar In this configuration:
The impurities are first separated on an HPLC column.
The eluent containing the impurity of interest is passed through an SPE cartridge. Lipophilic stationary phases like silica-C18 are commonly used.
The impurity is trapped on the SPE stationary phase while the HPLC mobile phase is washed away.
A suitable solvent is then used to elute the concentrated, purified impurity from the SPE cartridge directly into the NMR for structural analysis. conicet.gov.ar
This technique is particularly useful as it allows for the on-line trapping of impurity peaks, removing the bulk of the eluent and concentrating the analyte, which significantly enhances the quality of the resulting NMR data. conicet.gov.ar Column-switching technology is another approach where a target impurity is separated and enriched on a secondary column after initial separation on a primary column. researchgate.net
Structural Elucidation of Unknown Impurities in this compound Samples
The identification and characterization of impurities are foundational to developing effective control strategies. Various analytical techniques are employed to elucidate the structures of unknown impurities that may be present in this compound samples.
Spectroscopic Characterization (NMR, IR, UV, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for providing detailed information about the carbon-hydrogen framework of a molecule. conicet.gov.ar For instance, in the characterization of impurities in the related compound Cefotaxime Sodium, 1D and 2D NMR techniques were utilized to assign proton and carbon signals, which is a common practice in impurity analysis. frontiersin.orgfrontiersin.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. frontiersin.org For example, the absence of a β-lactam carbonyl stretching band in an IR spectrum can indicate the degradation of this critical functional group in a cephalosporin-related impurity. semanticscholar.org
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule, which can be characteristic of certain chromophores. frontiersin.org The UV spectrum of an impurity can be compared to that of the parent compound to detect structural modifications. researchgate.net For example, the maximum absorbance (λmax) of an impurity can be a key identifying feature. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of an impurity.
A study on Cefdinir bulk drug successfully isolated and characterized three unknown impurities using a combination of these spectroscopic techniques (NMR, IR, and MS). nih.govresearchgate.net This integrated approach allowed for the complete structural elucidation of the impurities. researchgate.net
Table 1: Spectroscopic Techniques for Impurity Characterization
| Spectroscopic Technique | Information Provided | Application in Impurity Profiling |
|---|---|---|
| NMR Spectroscopy | Detailed carbon-hydrogen framework | Elucidation of the core structure and stereochemistry of impurities. conicet.gov.ar |
| IR Spectroscopy | Presence of specific functional groups | Identification of changes in key functional groups like the β-lactam ring. frontiersin.orgsemanticscholar.org |
| UV Spectroscopy | Electronic transitions and chromophores | Detection of structural modifications affecting the molecule's electronic structure. frontiersin.orgresearchgate.net |
| Mass Spectrometry | Molecular weight and elemental composition | Determination of the molecular formula and fragmentation patterns of impurities. nih.gov |
Mass Spectrometry Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. researchgate.net By studying the fragmentation pathway of the parent drug, in this case, Cefdinir, a general understanding of how related impurities will fragment can be established. researchgate.netresearchgate.net
In the analysis of Cefdinir and its impurities, a common approach involves using an electrospray ionization (ESI) source in positive ion mode. researchgate.netscirp.org The resulting protonated molecules are then subjected to collision-induced dissociation, and the fragmentation patterns are analyzed. semanticscholar.orgresearchgate.net For example, a study on Cefdinir impurities utilized online column-switching liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to characterize ten related impurities based on their MS/MS data and the known fragmentation pathway of Cefdinir. researchgate.net This approach allows for the rapid identification of impurities even in complex mixtures. researchgate.net
Development of Impurity Control Strategies
Once impurities have been identified and characterized, strategies must be developed to control their levels in the final drug product. This involves monitoring the manufacturing process and ensuring the stability of the drug substance during storage.
Monitoring Impurity Levels in Synthetic Processes
The synthesis of this compound typically involves the acetylation of Cefdinir. vulcanchem.com Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com Therefore, it is crucial to monitor the levels of impurities throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for monitoring impurities in pharmaceutical production. daicelpharmastandards.comscispace.com A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for their accurate quantification. science.gov For Cefdinir and its related substances, reversed-phase HPLC (RP-HPLC) methods using a C18 column are commonly employed. researchgate.net The development of such methods involves optimizing parameters like the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of all potential impurities. vulcanchem.com
Stress testing, which involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light, is performed to understand the degradation pathways and to ensure the analytical method is capable of separating all degradation products. researchgate.netscispace.com This information is vital for identifying critical process parameters that may influence impurity formation.
Control of Impurity Formation During Storage
The stability of this compound during storage is a critical factor in controlling impurity levels. Impurities can form over time due to degradation of the drug substance. daicelpharmastandards.com
Stability testing is conducted under various storage conditions, as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, to establish the shelf life of the drug substance and to identify appropriate storage conditions. who.int These studies involve storing the drug substance at different temperatures and humidity levels and analyzing for the presence of impurities at specified time points. who.int For instance, this compound has been shown to undergo hydrolysis in the presence of moisture, and acidic conditions can lead to the degradation of the β-lactam ring. vulcanchem.com
Proper packaging is also essential to protect the drug substance from environmental factors that can accelerate degradation, such as light and moisture. uspnf.com Based on stability data, appropriate storage recommendations, such as "store at controlled room temperature" and "protect from light," are established. uspnf.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cefdinir |
Advanced Analytical Methodologies for N Acetyl Cefdinir Characterization and Quantification
Chromatographic Method Development for N-Acetyl Cefdinir (B1668824) Analysis
Chromatographic methods are the cornerstone of analytical procedures for N-Acetyl Cefdinir. The development of these methods focuses on achieving high resolution, sensitivity, and efficiency to accurately identify and quantify this compound in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Cefdinir and its impurities, including this compound. oup.compharmacyjournal.in The development of HPLC methods is guided by the need for a reliable and reproducible system for routine quality control. nih.govresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for analyzing this compound. Optimization of RP-HPLC methods involves a systematic evaluation of stationary phases, mobile phase composition, pH, flow rate, and detection wavelength to achieve optimal separation and sensitivity.
A widely used stationary phase is the C18 column, known for its hydrophobic characteristics that facilitate the separation of moderately polar compounds like this compound. vulcanchem.comwisdomlib.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpsonline.com Adjusting the pH of the buffer is crucial for controlling the ionization state of the analytes and thus their retention behavior. For instance, a phosphate buffer at pH 3.0 has been effectively used. vulcanchem.comnih.gov
The ratio of the aqueous buffer to the organic modifier is a key parameter for optimization. For example, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in an 85:15 v/v ratio has been employed. vulcanchem.com Another method utilized a mobile phase of 0.02 M phosphate buffer solution (pH 3.0) and methanol in a 40:60 v/v ratio. nih.gov The flow rate is generally maintained around 1.0 mL/min, and UV detection is commonly performed at wavelengths such as 254 nm or 285 nm, where Cefdinir and its related compounds exhibit significant absorbance. vulcanchem.comwisdomlib.orgijpsonline.com
A study by Firdouse et al. (2016) detailed an RP-HPLC method using a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v). vulcanchem.com With a flow rate of 1.0 mL/min and detection at 254 nm, this compound had a retention time of 8.2 minutes. vulcanchem.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Develosil C18 wisdomlib.org | Atlantis dC18 (4.6 mm x 250 mm, 5 µm) nih.gov | C18 (250 mm × 4.6 mm, 5 µm) vulcanchem.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (40:60) wisdomlib.org | Methanol:0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v) nih.gov | Phosphate Buffer (pH 3.0):Acetonitrile (85:15 v/v) vulcanchem.com |
| Flow Rate | 1.0 mL/min wisdomlib.org | 1.0 mL/min nih.gov | 1.0 mL/min vulcanchem.com |
| Detection Wavelength | 254 nm wisdomlib.org | 254 nm nih.gov | 254 nm vulcanchem.com |
| Retention Time of this compound | Not specified | Not specified | 8.2 minutes vulcanchem.com |
The development of stability-indicating HPLC methods is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. nih.govnih.govscilit.com These methods are validated by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. wisdomlib.orgnih.govsphinxsai.com
For this compound, a stability-indicating assay must be able to resolve it from Cefdinir and its other known impurities and degradation products. vulcanchem.comnih.gov Research has shown that Cefdinir degrades under various stress conditions. For example, it is labile to alkaline hydrolysis and oxidation. nih.gov Acidic hydrolysis primarily affects the β-lactam ring, leading to the formation of thiazole-acetylated byproducts. vulcanchem.com
A developed stability-indicating RP-HPLC method by Hamrapurkar et al. successfully separated Cefdinir from its degradation products. researchgate.net The method utilized a Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of water (pH 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v). nih.gov The flow rate was 1.0 mL/min with detection at 286 nm. nih.gov This method demonstrated specificity, with the limit of detection (LOD) and limit of quantitation (LOQ) for Cefdinir being 0.02 μg/mL and 0.05 μg/mL, respectively. nih.gov While this study focused on Cefdinir, the principles are directly applicable to resolving and quantifying this compound in stability samples.
| Stress Condition | Conditions | Observations | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 20.14% degradation of Cefdinir. nih.gov | nih.gov |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C | 48.83% degradation of Cefdinir in 60 minutes. nih.gov | nih.gov |
| Oxidation | 3% H₂O₂ at 60°C | Cefdinir proved labile. nih.gov | nih.gov |
| Photolysis | UV light (254 nm and 366 nm) for 48 hours | Degradation observed. nih.gov | nih.gov |
| Thermal Degradation | Heating at 60°C | Gradual decrease of Cefdinir over time. nih.gov | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it a powerful tool for analyzing this compound. researchgate.netscispace.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to improved separation efficiency. scispace.com
A study by Ponnekanti and Sundararajan developed and validated a rapid and sensitive RP-UPLC method for the determination of Cefdinir. researchgate.netresearchgate.net This method employed an Acquity SB C18 column (100 × 2.1 mm, 1.8 µm) with an isocratic mobile phase of orthophosphoric acid and acetonitrile (60:40 v/v) adjusted to pH 2.8. researchgate.netresearchgate.net The flow rate was 0.3 mL/min with detection at 285 nm. researchgate.netresearchgate.net The method was linear over a concentration range of 25 to 150 µg/mL with a correlation coefficient of 0.9993. researchgate.netscispace.com The LOD and LOQ were found to be 0.17 µg/mL and 0.51 µg/mL, respectively. researchgate.netscispace.com This UPLC method was also validated for its stability-indicating capability through forced degradation studies. researchgate.netscispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for the definitive identification and quantification of this compound, especially at trace levels. nih.govresearchgate.netnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For the analysis of Cefdinir and its impurities, LC-MS/MS methods often utilize a reversed-phase column for separation, followed by electrospray ionization (ESI) in positive ion mode. nih.govscirp.org The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. scirp.org
A developed LC-MS/MS method for Cefdinir in rat plasma and urine used a Synergi 4 µ polar-RP 80A column with a mobile phase of 0.1% formic acid in water and methanol (65:35, v/v). nih.gov The protonated precursor and product ion transitions for Cefdinir were m/z 396.1 → 227.2. nih.gov While this study focused on Cefdinir, a similar approach can be applied to this compound by identifying its specific precursor and product ions. Another study used a mobile phase of methanol-water-formic acid (25:75:0.075, v/v/v) and achieved a lower limit of quantification of 5 ng/ml for Cefdinir in human plasma. nih.gov Column switching LC/MS methods have also been developed for the rapid identification of impurities in Cefdinir. researchgate.netresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile and thermally labile compounds like this compound. However, it can be employed for the determination of volatile impurities or for the analysis of volatile derivatives of the compound. For cephalosporins, GC is more commonly used to determine residual solvents from the manufacturing process. rsc.org
A static headspace gas chromatography (HSGC) method with a flame ionization detector (FID) has been developed for the determination of residual solvents in cephalosporins. rsc.org This method involves dissolving the cephalosporin (B10832234) sample in a diluent like a dimethyl-acetamide-water mixture and heating it in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC system. rsc.org While not directly analyzing this compound, this demonstrates the application of GC in the quality control of related pharmaceutical products. For the analysis of this compound itself by GC, a derivatization step to create a more volatile and thermally stable analog would be necessary. However, given the complexity of such a procedure and the availability of more direct methods like HPLC and LC-MS, GC is not a preferred technique for this specific application.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric methods provide fundamental insights into the molecular structure and properties of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation and are indispensable for its structural elucidation and confirmation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the quantitative analysis of this compound and for monitoring chemical changes. The analysis of the parent compound, Cefdinir, reveals characteristic absorption maxima (λmax) that are dependent on the solvent and pH. In a phosphate buffer at pH 7, Cefdinir exhibits a λmax at 287 nm. nih.gov Other studies have reported a λmax of 283 nm. nih.gov
The introduction of the acetyl group to the primary amine on the aminothiazole ring of Cefdinir to form this compound is expected to induce a hypsochromic shift (a shift to a shorter wavelength) in its primary UV absorption band. This is because the acetyl group is an electron-withdrawing group that decreases the electron-donating ability of the amine's nitrogen atom, thus altering the electronic transitions within the chromophoric system.
Further, derivatization or complexation can shift the absorption to the visible region, facilitating colorimetric quantification. For instance, Cefdinir can be derivatized to form azo dyes with λmax values at 490 nm and 535 nm. researchgate.net Complexation with iron (III) under reducing conditions produces a magenta-colored complex with a λmax at 550 nm. jfda-online.com Difference spectroscopy, a technique that enhances specificity, shows a maximum absorbance at 265 nm and a minimum at 230 nm for Cefdinir. nih.gov
| Compound/Condition | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| Cefdinir | Phosphate Buffer (pH 7.0) | 287 | nih.gov |
| Cefdinir | Not Specified | 283 | nih.gov |
| Cefdinir (Difference Spectroscopy) | Acidic vs. Buffer | 265 (maxima), 230 (minima) | nih.gov |
| Cefdinir-Azo Dye 1 | Alkaline Medium | 490 | researchgate.net |
| Cefdinir-Azo Dye 2 | Alkaline Medium | 535 | researchgate.net |
| Cefdinir-Iron Complex | pH 11 Buffer | 550 | jfda-online.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its complex structure. For the parent Cefdinir molecule, key absorptions include a peak for the amino group at 3292 cm⁻¹, a carbonyl group peak at 2960 cm⁻¹, and a hydroxyl bending peak at 1347 cm⁻¹. researchgate.net The β-lactam ring, a critical feature of all cephalosporins, displays characteristic absorptions in the range of 1766 to 1519 cm⁻¹. researchgate.net
Upon N-acetylation, the IR spectrum will exhibit distinct changes. The characteristic N-H stretching vibrations of the primary amine (typically around 3300-3500 cm⁻¹) in Cefdinir will be replaced by the single N-H stretch of the secondary amide in this compound. Furthermore, a new, strong absorption band corresponding to the amide I (C=O stretch) of the newly formed acetyl group will appear, typically in the region of 1630-1680 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound | Reference |
|---|---|---|---|
| Amino (N-H Stretch) | 3292 | Cefdinir | researchgate.net |
| Carbonyl (C=O) | 2960 | Cefdinir | researchgate.net |
| β-Lactam (C=O) | 1766 - 1519 | Cefdinir | researchgate.net |
| Hydroxyl (O-H Bend) | 1347 | Cefdinir | researchgate.net |
| Amide (N-H Stretch) | ~3300 (single peak) | This compound (Expected) | |
| Amide I (C=O Stretch) | ~1650 | This compound (Expected) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the structural elucidation of organic molecules like this compound. hmdb.capensoft.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.
In the ¹H NMR spectrum, the introduction of the acetyl group (-COCH₃) would introduce a new singlet peak, typically appearing in the range of 1.9-2.2 ppm. mdpi.com This peak corresponds to the three equivalent protons of the acetyl methyl group. Concurrently, the signal for the -NH₂ protons on the aminothiazole ring of Cefdinir would be replaced by a single, downfield-shifted signal for the amide N-H proton in this compound.
In the ¹³C NMR spectrum, two new signals would be expected for this compound. A signal for the methyl carbon of the acetyl group would appear in the upfield region (around 20-30 ppm), and a signal for the new amide carbonyl carbon would be observed in the downfield region (around 170 ppm). nih.gov The chemical shift of the carbon atom to which the acetyl group is attached (C-2 of the thiazole (B1198619) ring) would also experience a downfield shift. Predicted ¹³C NMR data for Cefdinir is available and serves as a baseline for comparison. pensoft.net
| Atom/Group | Predicted ¹³C Shift (ppm) for Cefdinir pensoft.net | Expected ¹³C Shift (ppm) for this compound |
|---|---|---|
| Carboxylic Acid C=O | 170.1 | ~170 |
| β-Lactam C=O | 167.3 | ~167 |
| Amide C=O | 164.2 | ~164 |
| Thiazole C-NH₂ | 169.3 | Shifted (relative to Cefdinir) |
| Acetyl C=O | N/A | ~170 |
| Acetyl CH₃ | N/A | ~20-30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement. scirp.org This technique can differentiate between compounds with the same nominal mass but different elemental formulas, offering definitive confirmation of the molecular formula.
The molecular formula of Cefdinir is C₁₄H₁₃N₅O₅S₂ with a monoisotopic mass of approximately 395.03 Da. orientjchem.org Acetylation of the primary amine adds a C₂H₂O group, resulting in the molecular formula C₁₆H₁₅N₅O₆S₂ for this compound. The theoretical monoisotopic mass of this compound can be calculated with high precision. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), thus confirming its elemental composition. Tandem mass spectrometry (LC-MS/MS) studies on Cefdinir have identified characteristic fragmentation patterns, such as the transition from m/z 396.20 to 227.20, which can be used for quantification and further structural verification. researchgate.net
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (LC-MS/MS) | Reference |
|---|---|---|---|---|
| Cefdinir | C₁₄H₁₃N₅O₅S₂ | 395.0304 | 396.20 | researchgate.netorientjchem.org |
| This compound | C₁₆H₁₅N₅O₆S₂ | 437.0410 | ~438.05 (Expected) |
Electrochemical and Voltammetric Approaches to this compound Analysis
Electrochemical techniques, such as voltammetry, provide a sensitive and cost-effective means of analyzing electroactive compounds like this compound. These methods are based on measuring the current that results from the application of a varying potential at an electrode surface.
Oxidation and Reduction Behavior Studies
The electrochemical behavior of Cefdinir has been studied using various voltammetric techniques. researchgate.nethmdb.ca Studies have shown that Cefdinir undergoes irreversible oxidation and reduction processes. On a glassy carbon electrode, Cefdinir exhibits a single irreversible oxidation peak at approximately +1.0 V versus Ag/AgCl. hmdb.ca On a hanging mercury drop electrode, it shows two distinct irreversible reduction peaks at approximately -0.5 V and -1.2 V. hmdb.ca These reduction processes are attributed to the electroactive groups within the molecule, such as the C=N and C=C bonds. The reduction is pH-dependent, with peak potentials shifting to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction. hmdb.ca
| Process | Electrode | Approximate Potential (V vs. Ag/AgCl) | Nature of Process | Reference |
|---|---|---|---|---|
| Oxidation | Glassy Carbon Electrode | +1.0 | Irreversible | hmdb.ca |
| Reduction (Peak 1) | Hanging Mercury Drop Electrode | -0.5 | Irreversible | hmdb.ca |
| Reduction (Peak 2) | Hanging Mercury Drop Electrode | -1.2 | Irreversible | hmdb.ca |
Voltammetric Detection and Quantification Principles
Voltammetric methods offer a sensitive and rapid approach for the quantification of electroactive compounds like this compound. These techniques are based on the principle of measuring the current that flows through an electrochemical cell as a function of the applied potential. The electrochemical behavior of cefdinir, the parent compound of this compound, has been investigated using various voltammetric techniques, providing a foundation for the analysis of its acetylated derivative.
The voltammetric determination of cefdinir has been successfully performed using differential pulse polarography (DPP) at a dropping mercury electrode (DME). researchgate.net In these studies, cefdinir exhibits a well-defined, reversible cathodic reduction peak. researchgate.net The reduction is proposed to occur at the azomethine group through a four-electron process. researchgate.net For instance, in a Britton-Robinson buffer at pH 4 and 7, a reduction peak is observed at approximately -0.518 V versus an Ag/AgCl reference electrode. researchgate.net
Furthermore, differential pulse adsorptive stripping voltammetry has been developed for cefdinir determination. nih.gov This method involves the preconcentration of the analyte onto the electrode surface before the voltammetric scan, significantly enhancing the sensitivity. Studies have utilized both hanging mercury drop electrodes (HMDE) and glassy carbon electrodes (GCE). nih.govresearchgate.net On an HMDE, cefdinir shows two irreversible reduction peaks at approximately -0.5 V and -1.2 V. nih.govresearchgate.net Conversely, an irreversible oxidation peak is observed at around +1.0 V on a GCE. nih.govresearchgate.net The peak potentials are influenced by the pH of the supporting electrolyte, indicating the involvement of protons in the electrode reactions. researchgate.netorientjchem.org
The principle of quantification relies on the linear relationship between the peak current and the concentration of the analyte. By constructing a calibration curve with standard solutions of known concentrations, the concentration of this compound in an unknown sample can be determined. The choice of the specific voltammetric technique, electrode material, and experimental conditions such as pH and accumulation time are optimized to achieve the desired sensitivity and selectivity for the analysis. nih.govresearchgate.net
Validation of Analytical Methods for this compound
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For this compound, this involves a series of experiments to confirm the method's specificity, linearity, accuracy, precision, and robustness, often following guidelines from the International Council for Harmonisation (ICH). trendsinpharmacy.orgnih.gov
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. biomedres.us In the context of this compound analysis, this is crucial to ensure that the measured signal is solely from the target compound and not from cefdinir or other related substances.
One common approach to assess specificity is to analyze a mixture of the analyte and potential interfering substances. For instance, in HPLC methods for cefdinir, the selectivity is confirmed by the absence of interfering peaks at the retention time of the analyte when a mixture of commonly used excipients is analyzed. trendsinpharmacy.org The standard addition method, where known amounts of the pure drug are added to a sample matrix, is also employed. pharmacyjournal.in High recovery values from this method indicate a lack of interference from excipients and demonstrate the selectivity of the method. pharmacyjournal.in
Forced degradation studies are another key aspect of specificity assessment, particularly for stability-indicating methods. nih.gov this compound is subjected to stress conditions such as acid, base, and oxidative hydrolysis to generate potential degradation products. vulcanchem.com The analytical method must be able to resolve the this compound peak from any peaks corresponding to these degradation products. nih.gov For example, a stability-indicating RP-HPLC method for cefdinir was able to resolve it from its degradation products, demonstrating the method's specificity. nih.gov
Linearity and Calibration Range Determination
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. nih.gov The data from the peak areas (or other responses) versus concentration are then plotted, and a linear regression analysis is performed. scispace.com
The correlation coefficient (r) or the coefficient of determination (r²) is a key parameter used to assess linearity. A value close to 1 indicates a strong linear relationship. nih.govpharmacyjournal.in For example, a UV-spectrophotometric method for cefdinir demonstrated linearity over a concentration range of 5–50 µg/mL. vulcanchem.com Another RP-HPLC method for cefdinir showed linearity in the range of 5-10 µg/ml. researchgate.netijpsonline.com A different HPLC method for cefdinir was linear over a concentration range of 0.05 to 15.00 μg mL⁻¹. nih.gov
The calibration range is the interval between the upper and lower concentration limits of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity using the method. trendsinpharmacy.org
Table 1: Reported Linearity Ranges for Cefdinir Analytical Methods
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Spectrophotometry | 0.5-8.0 | ≥ 0.9996 | pharmacyjournal.in |
| Spectrophotometry | 1.0-10 | ≥ 0.9996 | pharmacyjournal.in |
| HPLC | 18.0-84.0 | 0.9987 | trendsinpharmacy.org |
| HPLC | 5-15 | Not Specified | researchgate.net |
| UV-Spectrophotometry | 5–50 | Not Specified | vulcanchem.com |
| RP-HPLC | 0.05 – 15.00 | 0.999 | nih.gov |
| HPLC | 50 - 1000 | >0.999 | biomedres.us |
| RP-UPLC | 25 to 150 | 0.9993 | scispace.com |
| Voltammetry (DPP) | 0.875- 7.000 | Not Specified | researchgate.net |
| Voltammetry (AdSV) | 0.25–40.0 µM | Not Specified | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas commonly used are LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. trendsinpharmacy.orgpharmacyjournal.in Alternatively, they can be determined based on the signal-to-noise ratio, with LOD typically being a ratio of 3:1 and LOQ being 10:1. nih.gov
For cefdinir, various analytical methods have reported different LOD and LOQ values. For example, a stability-indicating RP-HPLC method reported an LOD of 0.02 µg/mL and an LOQ of 0.05 µg/mL. nih.gov Another study using a different HPLC method found an LOD of 0.63 µg/mL and an LOQ of 1.91 µg/mL for cefdinir. trendsinpharmacy.org A voltammetric method using differential pulse polarography reported an LOD of 0.3271 µg/mL and an LOQ of 1.0904 µg/mL. researchgate.net
Table 2: Reported LOD and LOQ Values for Cefdinir Analytical Methods
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| HPLC | 0.63 | 1.91 | trendsinpharmacy.org |
| RP-HPLC | 0.02 | 0.05 | nih.gov |
| RP-UPLC | 0.17 | 0.51 | scispace.comresearchgate.net |
| Voltammetry (DPP) | 0.3271 | 1.0904 | researchgate.net |
Precision and Accuracy Evaluation
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. trendsinpharmacy.orgpharmacyjournal.in
Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. pharmacyjournal.in For instance, in a spectrophotometric method for cefdinir, the intraday precision (RSD%) was found to be between 0.50–1.70%, and the inter-day precision was between 0.65–2.10%. pharmacyjournal.in An HPLC method for cefdinir reported RSD values between 0.1% and 1.55%. trendsinpharmacy.org
Accuracy is assessed by adding known amounts of the analyte (spiking) to a placebo or sample matrix and calculating the percentage of the analyte that is recovered. nih.govpharmacyjournal.in For example, a spectrophotometric method for cefdinir showed recovery values ranging from 98.50% to 101.0%. pharmacyjournal.in An HPLC method demonstrated mean recoveries for cefdinir between 96.60% and 98.52%. trendsinpharmacy.org
Table 3: Precision and Accuracy Data for Cefdinir Analytical Methods
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|
| Spectrophotometry | Intra-day: 0.50–1.70, Inter-day: 0.65–2.10 | 98.50 - 101.0 | pharmacyjournal.in |
| HPLC | 0.1 - 1.55 | 96.60 - 98.52 | trendsinpharmacy.org |
| RP-HPLC | < 2% | Not Specified | nih.gov |
| HPLC | Not Specified | 98.0 - 102 | biomedres.us |
Method Robustness and Ruggedness Testing
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmacyjournal.inpharmaguideline.com
Ruggedness is assessed by having the method performed by different analysts in different laboratories using different instruments. pharmacyjournal.in In one study, the ruggedness of a spectrophotometric method for cefdinir was confirmed as the RSD for results from different laboratories and analysts did not exceed 3.0%. pharmacyjournal.in
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cefdinir |
| Acetic anhydride (B1165640) |
| Acetyl chloride |
| Methanol |
| Acetonitrile |
| Orthophosphoric acid |
| Potassium dihydrogen phosphate |
| Cefaclor |
| Aniline |
| Thiophene |
| Pyrrole |
| Alizarin red S |
| Quinalizarin |
| Clavulanic Acid |
| Sodium benzoate |
| Cefditoren |
| Cefpodoxime proxetil |
| Ceftibuten |
| Cefepime |
| Cefotaxime |
| Ceftazidime |
| Ceftriaxone (B1232239) |
| Cefixime |
| Penicillin |
| Triethylamine (B128534) |
| Hydrochloric acid |
| Sodium hydroxide |
| Hydrogen peroxide |
| Boric acid |
| Zirconium(IV) chloride |
| Paraffin oil |
| N-acetylcysteine |
Derivatization Protocols for Enhanced Analytical Performance
Following a comprehensive review of scientific literature, no specific derivatization protocols designed for the enhanced analytical performance in the characterization and quantification of this compound have been identified.
This compound is primarily documented as an impurity and a derivative of the third-generation cephalosporin antibiotic, Cefdinir. synzeal.comclearsynth.com Analytical methods, particularly high-performance liquid chromatography (HPLC), have been developed and validated for the determination of Cefdinir and its related substances, which include this compound. nih.govnih.gov These methods focus on the direct analysis and separation of Cefdinir from its impurities on manufacturing equipment and in final products. longdom.org
The existing analytical procedures for Cefdinir and its impurities, such as this compound, typically involve direct injection into an HPLC system without a prior derivatization step. nih.govijpsonline.com The focus of these methods is to ensure the purity and stability of Cefdinir formulations by quantifying any present impurities. vulcanchem.comuspnf.com
While derivatization is a common strategy to improve the analytical properties of compounds, such as enhancing their volatility for gas chromatography or their detectability for HPLC, the available research does not describe the application of this technique specifically to this compound. labmix24.com The analytical methods reported in the literature for detecting this compound as an impurity appear to achieve sufficient sensitivity and specificity without the need for chemical modification. nih.gov
Solid State Characterization and Polymorphism of N Acetyl Cefdinir
X-ray Diffraction Studies of N-Acetyl Cefdinir (B1668824) Crystal Structuresmdpi.comuspnf.com
While specific, dedicated crystallographic studies on N-Acetyl Cefdinir are not as prevalent as for Cefdinir, it is known to exist in crystalline forms, particularly as salts. google.com Patent literature describes crystalline salts of acetyl-cefdinir with sulfonic or phosphonic acids, sulfuric acid, and hydrochloric acid, which are useful as stable intermediates. google.com The dicyclohexylamine (B1670486) salt of acetyl Cefdinir has also been prepared and characterized as an off-white solid. google.com
X-ray diffraction (XRD) is a primary tool for this analysis. Studies on the parent compound, Cefdinir, provide foundational insight into the likely crystal systems. Synchrotron X-ray powder diffraction data has been used to solve and refine the crystal structures of Cefdinir's primary forms. cambridge.org
Cefdinir is known to exist in both anhydrous and hydrated forms, which have been thoroughly characterized. nih.gov The anhydrous form (Crystal A) is a common polymorph. researchgate.net Additionally, a monohydrate nih.govresearchgate.net and a sesquihydrate cambridge.org have been identified. These forms can be differentiated by techniques including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.netresearchgate.net
The crystal structure of anhydrous Cefdinir has been solved, crystallizing in the P21 space group. cambridge.org The sesquihydrate form crystallizes in the C2 space group. cambridge.org The term "hydrated forms" in pharmacopeial standards can refer to several of these known states. uspnf.com this compound intermediates may also contain crystal water or organic solvents, existing as hydrates or solvates. google.com
Table 1: Crystallographic Data for Cefdinir Anhydrous and Sesquihydrate Forms cambridge.org
| Parameter | Cefdinir (Anhydrous) | Cefdinir Sesquihydrate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21 (#4) | C2 (#5) |
| a (Å) | 5.35652(4) | 23.98775(20) |
| b (Å) | 19.85676(10) | 5.01646(3) |
| c (Å) | 7.57928(5) | 15.92016(12) |
| β (°) | 97.050(1) | 109.4470(8) |
| Volume (Å3) | 800.061(6) | 1806.438(16) |
| Z | 2 | 4 |
The hydrogen bonding patterns are significantly different between the anhydrous and hydrated forms of Cefdinir, contributing to their relative stability. cambridge.org In the sesquihydrate structure, water molecules play a crucial role in bridging different Cefdinir molecules, creating a more tightly packed and stable structure. cambridge.org This extensive hydrogen-bonding network makes the sesquihydrate more stable than would be expected just from the sum of the energies of the anhydrous form and water. cambridge.org
Key interactions in the sesquihydrate involve the amine nitrogen (N26) acting as a donor to the carbonyl oxygen of the carboxylic acid (O14) and the carbonyl oxygen on the four-membered ring (O10). cambridge.org Water molecules also act as donors to various oxygen and nitrogen atoms within the Cefdinir molecule, further stabilizing the crystal lattice. cambridge.org
Table 2: Key Hydrogen Bond Interactions in Cefdinir Sesquihydrate cambridge.org
| Donor Atom | Acceptor Atom | Interaction Type |
|---|---|---|
| Amine Nitrogen (N26) | Carboxylic Acid Carbonyl (O14) | Intermolecular |
| Amine Nitrogen (N26) | β-lactam Ring Carbonyl (O10) | Intermolecular |
| Water Molecule (O41) | Cefdinir Molecule (via O10) | Bridging |
| Water Molecule (O41) | Carboxylic Acid O-H (O15) | Intermolecular |
| Water Molecule (O41) | Nitrogen (N24) | Intermolecular |
Analysis of Polymorphic Forms and Amorphous States of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for Cefdinir and its derivatives. At least five polymorphs of Cefdinir have been reported, alongside a non-crystalline amorphous state. researchgate.net The existence of these different forms necessitates rigorous control and characterization. researchgate.net
Various methods are employed to prepare the different solid forms of Cefdinir.
Amorphous Form: The amorphous state of Cefdinir can be prepared through several techniques, including heating crystalline forms to 190°C followed by rapid quench cooling. researchgate.net Other methods include solvent evaporation, where the compound is dissolved in a solvent like methanol (B129727) and the solvent is then removed. uomustansiriyah.edu.iqiajps.com Spray-drying is another established method for producing amorphous solid dispersions. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Crystalline Forms: Crystalline Form A of Cefdinir can be obtained by crystallization from methanol. google.com Other polymorphic forms are generated through specific, controlled crystallization processes that can be subject to patent protection. researchgate.net
This compound Salts: Crystalline salts of this compound are prepared via salifying reactions. For example, the dicyclohexylamine salt is formed by adding dicyclohexylamine to a solution of acetyl Cefdinir in ethyl acetate (B1210297), causing the salt to crystallize. google.com
Characterization techniques are essential to distinguish these forms. Powder X-ray Diffraction (PXRD) provides a unique fingerprint for each crystalline form, while a broad, featureless halo indicates an amorphous state. uomustansiriyah.edu.iqmdpi.com Differential Scanning Calorimetry (DSC) is used to identify melting points and phase transitions, with amorphous forms typically showing a glass transition instead of a sharp melting peak. mdpi.comvulcanchem.com
The microstructure of the solid forms, including properties like specific surface area (SSA) and particle size, can differ significantly. researchgate.net A comparative study of anhydrous Cefdinir (AC) and monohydrated Cefdinir (MHC) revealed substantial differences in their microstructural properties. nih.govresearchgate.net
Table 3: Comparative Microstructural Properties of Cefdinir Forms researchgate.net
| Property | Anhydrous Cefdinir (AC) | Monohydrate Cefdinir (MHC) |
|---|---|---|
| Specific Surface Area (SSA) | Lower | Higher |
| Particle Size Distribution | Bimodal (54.01 µm, 0.34 µm) | Trimodal (43.13 µm, 4.38 µm, 0.30 µm) |
| Water Content (Karl-Fisher) | ~0.5% w/w | ~5.6% w/w |
Crystallinity assessment confirms the solid state of the material. Techniques like PXRD and DSC are standard for this purpose. researchgate.netnih.gov In studies of solid dispersions, these methods confirmed the conversion of crystalline Cefdinir into an amorphous state when combined with polymers. mdpi.comresearchgate.netnih.gov
Solid-State Stability of this compound Polymorphs
The stability of different solid forms is crucial for ensuring the quality and consistency of a pharmaceutical product. americanpharmaceuticalreview.com Studies on Cefdinir have shown that both the anhydrous and monohydrate crystal forms are stable under mechanical stress, such as during mixing and tablet compression, with no interconversion observed. nih.govresearchgate.net
The thermodynamic stability of polymorphs can be enantiotropic, meaning their relative stability inverts at a certain transition temperature. americanpharmaceuticalreview.com For Cefdinir, the sesquihydrate form is noted for its high stability, which is attributed to its robust hydrogen-bonding network. cambridge.org
The stability of amorphous forms is also a key concern, as they are thermodynamically driven to revert to a more stable crystalline state. uomustansiriyah.edu.iq However, formulations of amorphous Cefdinir in ternary solid dispersions have demonstrated good physical stability, remaining amorphous after being stored for two months under accelerated conditions of 40°C and 75% relative humidity. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Influence of Crystalline Form on Degradation Pathways
The stability and degradation behavior of cephalosporins are critical factors for ensuring the quality and efficacy of the final drug product. Degradation can occur under various stress conditions, including hydrolysis, oxidation, and thermal stress. For Cefdinir, degradation pathways often involve the hydrolysis of the β-lactam ring, which is a common vulnerability in this class of antibiotics.
While specific studies detailing how different crystalline forms of this compound influence its degradation are not widely available, general degradation behaviors have been noted in the context of it being an impurity in Cefdinir. Stress testing on the parent compound, Cefdinir, reveals its susceptibility to degradation under acidic, alkaline, and oxidative conditions. The formation of related impurities, including this compound, is a monitored outcome of these degradation pathways. The stability of any given crystalline form of a compound is intrinsically linked to its degradation profile; however, without distinct polymorphic forms of this compound being isolated and studied, a direct correlation remains uncharacterized in the literature.
Forced degradation studies performed on Cefdinir show that it is labile under hydrolytic (acid and base), oxidative, and photolytic conditions. These studies are crucial for developing stability-indicating analytical methods capable of separating the main drug from its degradation products, including impurities like this compound.
Interconversion Studies Between Polymorphic Forms
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physicochemical properties. The study of interconversion between polymorphic forms is essential to identify the most stable form for pharmaceutical development and to prevent unexpected changes during manufacturing or storage.
Based on a comprehensive review of available scientific literature, no specific studies have been published that detail the investigation of different polymorphic forms of this compound or their potential for interconversion. The research landscape is predominantly focused on the polymorphism of Cefdinir, which is known to exist in various forms, including anhydrous and hydrated states. The conditions under which these Cefdinir polymorphs might interconvert have been a subject of investigation, but this research does not extend to its N-acetylated derivative. Therefore, the topic of interconversion between polymorphic forms of this compound remains an unaddressed area in solid-state pharmaceutical science.
Theoretical and Computational Chemistry Studies of N Acetyl Cefdinir
Quantum Chemical Calculations for N-Acetyl Cefdinir (B1668824)
Quantum chemical calculations are fundamental to predicting the electronic structure and energy of N-Acetyl Cefdinir. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. Studies on the parent compound, Cefdinir, and related structures provide a framework for understanding the applications of DFT to its N-acetyl derivative.
DFT calculations are employed to determine the relationship between molecular structure and activity. researchgate.net For instance, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. scirp.org
In studies of Cefdinir and related thiazole (B1198619) derivatives, DFT has been used to calculate various thermodynamic and electronic parameters. researchgate.netresearchgate.net For example, Fukui indices can be calculated to identify specific atomic sites susceptible to electrophilic or nucleophilic attack, revealing the most reactive parts of the molecule. researchgate.net The addition of an acetyl group to the 2-amino-1,3-thiazole moiety of Cefdinir to form this compound would significantly alter the electronic properties. The acetyl group is electron-withdrawing, which would be expected to lower the energy of the HOMO, potentially affecting the molecule's reaction mechanisms.
Computational studies on Cefdinir have utilized DFT to optimize molecular geometries and understand its redox behavior. cambridge.orgresearchgate.net Such calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), provide insights into the molecule's stability and reaction pathways. scirp.orgcambridge.orgscirp.org
Table 1: Representative Quantum Chemical Parameters Calculated for Cefdinir using DFT (Note: This data is for the parent compound Cefdinir and serves as a reference for potential studies on this compound.)
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability scirp.org |
| Fukui Indices (f+, f-) | Measures the change in electron density | Identifies sites for nucleophilic (f+) and electrophilic (f-) attack researchgate.net |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Reveals charge concentration and potential active sites scirp.orgscirp.org |
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. These methods, such as Hartree-Fock (RHF) and post-Hartree-Fock methods, are used for comprehensive conformational analyses and to determine potential energy hypersurfaces. researchgate.net
For the parent compound Cefdinir, ab initio calculations have been used in conjunction with experimental data to characterize its electrochemical properties. researchgate.net These calculations helped to elucidate the oxidation and reduction mechanisms of the molecule. researchgate.net For N-acetylated amino acid amides, which share structural similarities with this compound, ab initio studies at the RHF/6-31G(d) level have been used to locate all energy minima on the potential energy surface, yielding a complete set of stable conformations. researchgate.net Similar methods could be applied to map the conformational landscape of this compound, providing insights into its flexibility and the energy barriers between different conformers. capes.gov.br
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For a flexible molecule like this compound, conformational analysis is key to understanding its biological orientation and intermolecular interactions.
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Computational methods can predict the most stable geometries (conformations) by finding the lowest energy arrangements of the atoms.
Studies on Cefdinir have revealed that the molecule can adopt very different conformations depending on its environment, such as in its anhydrous versus its sesquihydrate crystal forms. cambridge.orgresearchgate.net Quantum chemical geometry optimizations indicated that the conformations observed in the solid state are approximately 6.5 kcal/mol higher in energy than the global minimum energy conformation, suggesting that intermolecular interactions in the crystal play a crucial role in determining the final structure. cambridge.org The energy difference between the conformations in the anhydrous and sesquihydrate forms, however, was found to be only 1.6 kcal/mol, making them essentially equivalent in energy. cambridge.org
For this compound, the presence of the N-acetyl group introduces additional rotational bonds, leading to a more complex conformational landscape. The orientation of the acetyl group relative to the thiazole ring would create new potential energy minima. Molecular mechanics and quantum chemical calculations would be essential to explore these possibilities, predict the relative conformational energies, and identify the most stable structures. cambridge.org
Table 2: Example of Conformational Energy Data for Cefdinir (Note: This data illustrates the type of analysis applicable to this compound.)
| Conformation | State | Relative Energy (kcal/mol) | Computational Method |
| Anhydrous Crystal | Solid State | ~6.5 (above local minimum) | DFT/6-31G/B3LYP cambridge.org |
| Sesquihydrate Crystal | Solid State | ~8.1 (Anhydrous + 1.6) | DFT/6-31G/B3LYP cambridge.org |
| Global Minimum | In Silico | 0 (Reference) | Molecular Mechanics cambridge.org |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions, primarily hydrogen bonds, as well as van der Waals forces and π-π stacking interactions. researchgate.netnih.gov Understanding these interactions is critical for predicting crystal structure and properties like solubility and stability.
In the crystal structure of anhydrous Cefdinir, intramolecular hydrogen bonds are observed, which help define the molecule's conformation. cambridge.org The crystal packing of Cefdinir and its sesquihydrate form is dominated by different and extensive hydrogen bonding networks. cambridge.orgresearchgate.net For instance, in the sesquihydrate form, water molecules act as bridges, forming additional hydrogen bonds that result in a more tightly packed and stable structure. cambridge.org
For this compound, the introduction of the acetyl group provides an additional hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This would fundamentally alter the hydrogen bonding patterns compared to the parent Cefdinir, which has a primary amine. Simulations of crystal packing would be necessary to predict how these new interaction sites influence the supramolecular arrangement and to explore the potential for different polymorphic forms.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a molecular-level understanding of reactivity that is often difficult to obtain through experiments alone.
For molecules containing an aminothiazole ring, a key structural feature of Cefdinir, quantum chemical calculations have been used to elucidate the mechanisms of nucleophilic aromatic substitution. mdpi.com Such studies compare the energy barriers of different potential reaction pathways to determine the most likely mechanism. For example, calculations can show whether a reaction is more likely to proceed through an attack on an endocyclic nitrogen atom or an exocyclic amino group by comparing the activation energies of the respective transition states. mdpi.com
In the case of this compound, the amino group of the thiazole ring is acylated. This modification changes its chemical nature from a nucleophilic primary amine to a less reactive amide. The electron-withdrawing acetyl group deactivates the nitrogen, making it less likely to participate in reactions as a nucleophile. Computational studies could precisely quantify this change in reactivity. Furthermore, the electrochemical oxidation and reduction of Cefdinir have been studied using computational methods, which helped in proposing the reaction mechanisms. researchgate.net A similar approach for this compound would involve calculating the energies of reactants, intermediates, transition states, and products to map out the most energetically favorable reaction coordinates for its synthesis or degradation.
Degradation Pathway Prediction and Transition State Analysis
While specific experimental studies on the degradation of this compound are not extensively documented, its degradation pathways can be inferred from the well-established degradation patterns of its parent compound, Cefdinir, and other related cephalosporins. The principal degradation routes for Cefdinir are known to involve the hydrolytic cleavage of the crucial β-lactam ring, a characteristic vulnerability of the cephalosporin (B10832234) class, alongside various pH-dependent isomerizations such as lactonization and epimerization at positions C-6 or C-7. nih.govcolab.ws
The introduction of an acetyl group onto the 2-aminothiazolyl moiety in this compound is anticipated to modulate the electronic landscape of the molecule. This electron-withdrawing acetyl group could influence the stability of the β-lactam ring and the kinetics of its degradation. Computational approaches, particularly using density functional theory (DFT), are instrumental in predicting these pathways. A theoretical investigation into the degradation of this compound would likely model the molecule in an aqueous environment to simulate physiological conditions. By calculating the energy barriers for various potential reactions, such as the nucleophilic attack of water on the β-lactam carbonyl carbon, the most energetically favorable degradation route can be identified. The transition state for this hydrolytic cleavage would be a key focus of such an analysis.
In a similar vein, a computational study on the cephalosporin ceftriaxone (B1232239) employed DFT to elucidate its degradation mechanism by examining intramolecular interactions and bond dissociation energies. nih.gov A comparable theoretical framework applied to this compound would be invaluable in predicting its degradation products and their formation kinetics. Although the fundamental mechanism of β-lactam ring opening is expected to persist, the N-acetyl group may subtly alter the reaction rates and the propensity for subsequent isomerization reactions. Kinetic analyses of Cefdinir have confirmed that its degradation proceeds through two primary pathways: the opening of the β-lactam ring and isomerizations that are dependent on the pH of the solution. nih.gov It is highly probable that this compound follows similar degradation routes.
Reactivity Predictions Based on Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding and predicting the chemical reactivity of molecules. wikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), serves as a reliable indicator of the molecule's kinetic stability and reactivity. nih.gov
For Cefdinir, computational studies have previously been employed to map its frontier orbitals, revealing that the LUMO is predominantly localized on the electrophilic β-lactam ring, which is the primary target for nucleophilic attack. scirp.orgresearchgate.net Conversely, the HOMO is typically distributed over the more electron-rich regions of the molecule. sld.cu
The acetylation of the amino group on the thiazole ring in this compound introduces an electron-withdrawing acetyl substituent. This modification is expected to lower the energy of the HOMO by delocalizing electron density away from the thiazole ring. Consequently, this could lead to a modest reduction in the molecule's electron-donating capability. While the LUMO's energy might be less affected, any inductive effects could lead to a slight stabilization. A potential outcome of a lowered HOMO energy could be a widening of the HOMO-LUMO gap, suggesting that this compound might exhibit slightly enhanced kinetic stability compared to the parent Cefdinir. This hypothesis, however, would necessitate validation through specific computational modeling. Studies on other thiazole derivatives have indeed shown that the energies of the frontier orbitals are sensitive to the electronic nature of their substituents. mdpi.com
Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Hypothetical) This table presents hypothetical values for this compound based on theoretical principles. Actual values would require dedicated computational analysis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity Trend |
| Cefdinir (Reference) | -8.5 to -9.5 | -1.0 to -2.0 | 6.5 to 8.5 | High |
| This compound | Lower than Cefdinir | Slightly Lower | Potentially Larger | Slightly less reactive than Cefdinir |
Spectral Property Prediction via Computational Methods
Simulated Spectroscopic Data (NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. acs.org These simulations are invaluable for the structural elucidation of novel compounds like this compound.
NMR Spectroscopy: The acetylation of Cefdinir would induce notable changes in its ¹H and ¹³C NMR spectra. A distinct singlet corresponding to the three protons of the newly introduced acetyl methyl group would be expected to appear in the ¹H NMR spectrum, likely in the δ 2.0–2.5 ppm region. The original amino group proton would be substituted by an amide proton, which would resonate at a different chemical shift. In the ¹³C NMR spectrum, a new signal for the acetyl carbonyl carbon would emerge, anticipated in the range of 168–172 ppm, while the methyl carbon would likely appear around 20–25 ppm. The chemical shifts of the carbon atoms within the thiazole ring would also be influenced by the electron-withdrawing nature of the acetyl group. mdpi.com
IR Spectroscopy: The infrared spectrum of this compound would be characterized by specific absorption bands that could confirm its structure. The stretching frequency of the β-lactam carbonyl group, a hallmark of cephalosporins, typically appears in the 1750–1780 cm⁻¹ region. researchgate.net The introduction of the N-acetyl group would give rise to an additional amide carbonyl stretching band, expected to be observed around 1650–1680 cm⁻¹. Furthermore, a new N-H stretching vibration corresponding to the amide group would be present, likely in the 3200–3300 cm⁻¹ range.
UV-Vis Spectroscopy: The UV-Vis absorption spectra of cephalosporins are governed by π-π* transitions within their conjugated systems. The UV spectrum of Cefdinir is known to be sensitive to pH. researchgate.net The N-acetylation would alter this chromophoric system. The electron-withdrawing effect of the acetyl group could induce a shift in the absorption maxima (λmax). Computational techniques such as Time-Dependent Density Functional Theory (TD-DFT) would be the preferred method for simulating the UV-Vis spectrum of this compound to accurately predict its λmax values. A computational study on cephalexin (B21000) has previously demonstrated how substituents can modify its UV-Vis spectrum. tandfonline.com
Comparison with Experimental Data for Structural Assignment
In a research setting where this compound is synthesized, the comparison between computationally simulated and experimentally obtained spectra is a critical step for unambiguous structural verification. This comparative analysis provides a high degree of confidence in the identity of the synthesized compound.
The workflow for this validation would typically involve:
The chemical synthesis of this compound.
The acquisition of its experimental NMR (¹H and ¹³C), IR, and UV-Vis spectra.
The generation of corresponding simulated spectra using computational methods like DFT and TD-DFT.
A meticulous comparison of the experimental and simulated data, focusing on key features such as peak positions, multiplicities, and relative intensities.
A strong concordance between the experimental and theoretical spectra would serve as compelling evidence for the successful synthesis and correct structural assignment of this compound. For example, the definitive appearance of the acetyl proton and carbon signals in the NMR spectra at their predicted chemical shifts, coupled with the characteristic amide carbonyl absorption in the IR spectrum, would be conclusive markers of N-acetylation. This integrated experimental and computational approach is a cornerstone of modern chemical analysis for the structural elucidation of new molecular entities. frontiersin.org
Q & A
Q. Methodological resolution :
Use spray-drying or solvent evaporation to prepare solid dispersions at varying drug-polymer ratios.
Characterize using FTIR (to confirm salt formation) and PXRD (to assess crystallinity changes) .
Apply kinetic models (e.g., Korsmeyer-Peppas) to determine release mechanisms (Fickian diffusion vs. erosion) .
Advanced: What statistical frameworks are recommended for analyzing conflicting preclinical data on cefdinir bioavailability?
Answer:
Follow NIH guidelines for preclinical reporting, including:
- Experimental rigor : Use ≥6 replicates per group to reduce variability .
- Data normalization : Adjust for covariates like age, liver/kidney function, and concurrent medications .
- Frameworks :
For bioavailability contradictions, apply mixed-effects models to account for inter-subject variability and use Akaike’s Information Criterion (AIC) to compare model fits .
Advanced: How can impurity profiling methods distinguish between degradation products and synthesis-related contaminants in this compound?
Answer:
Step 1 : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) identify degradation pathways .
Step 2 : Compare retention times (RT) and mass spectra with reference standards:
- Degradation products : Open-ring lactones (RT 0.85–1.14) and methyl cefdinir (RT 0.75) .
- Synthesis impurities : Cefdinir-related compound B (unreacted intermediates) .
Step 3 : Use LC-MS/MS to confirm molecular weights and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
